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Introduction

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of
the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies,
including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion
proteins are critical for the initiation and maintenance of the leukemic state, primarily through
the aberrant regulation of gene expression, leading to the upregulation of key proto-oncogenes
such as HOXA9 and MEISL1. A crucial interaction for the oncogenic activity of MLL fusion
proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is
essential for the recruitment of the histone methyltransferase complex to target genes, leading
to their transcriptional activation.

MM-589 Tfa is a potent and cell-permeable macrocyclic peptidomimetic that acts as a specific
inhibitor of the WDR5-MLL protein-protein interaction.[1][2][3] By binding to WDR5 with high
affinity, MM-589 Tfa disrupts the formation of the oncogenic MLL fusion protein complex,
thereby inhibiting its histone methyltransferase (HMT) activity and suppressing the expression
of downstream target genes.[2][4] This application note provides a comprehensive overview of
the use of MM-589 Tfa as a chemical probe to study the function of MLL fusion proteins and as
a potential therapeutic agent. Detailed protocols for key experiments are provided to facilitate
its application in research and drug development settings.
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Quantitative Data Summary

MM-589 Tfa has been demonstrated to be a highly potent inhibitor of the WDR5-MLL
interaction and exhibits selective cytotoxicity against leukemia cells harboring MLL
translocations. The following tables summarize the key quantitative data for MM-589 Tfa.

Parameter Value Reference
Binding Affinity to WDR5

0.90 nM [2][4]
(IC50)

Inhibition of MLL H3K4
Methyltransferase Activity 12.7 nM [2][4]
(IC50)

Table 1: In Vitro Activity of MM-

589 Tfa

Cell Line MLL Status IC50 (uM) Reference
MV4-11 MLL-AF4 0.25 [4]
MOLM-13 MLL-AF9 0.21 [4]

HL-60 MLL-wildtype 8.6 [4]

Table 2: Cellular
Activity of MM-589 Tfa
in Leukemia Cell

Lines

Signaling Pathway

The canonical pathway involving MLL fusion proteins and the inhibitory action of MM-589 Tfa is
depicted below. MLL fusion proteins require interaction with WDR5 to form a functional
complex that methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation
of leukemogenic genes. MM-589 Tfa competitively binds to WDRS5, preventing its association
with the MLL fusion protein and thereby inhibiting downstream signaling.
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Caption: MLL Fusion Protein Signaling Pathway and Inhibition by MM-589 Tfa.
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Experimental Protocols

AlphaLISA-based MLL Histone Methyltransferase (HMT)
Assay

This assay is used to quantitatively measure the enzymatic activity of the MLL complex and the
inhibitory potential of compounds like MM-589 Tfa. The AlphaLISA (Amplified Luminescent
Proximity Homogeneous Assay) technology is a bead-based immunoassay that detects the
methylation of a biotinylated histone H3 peptide substrate.

Materials:

e Recombinant MLL core complex (containing MLL, WDR5, ASH2L, and RbBP5)
« MM-589 Tfa

» Biotinylated Histone H3 (1-21) peptide substrate

e S-adenosylmethionine (SAM)

o AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads

» Streptavidin-coated Donor beads

o AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01%
Tween-20)

o 384-well white OptiPlate

Procedure:

o Compound Preparation: Prepare a serial dilution of MM-589 Tfa in AlphaLISA Assay Buffer.
o Reaction Setup:

o Add 2.5 uL of the MLL core complex (at 4x the final concentration) to each well of a 384-
well plate.
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o Add 2.5 pL of the MM-589 Tfa dilution or vehicle control (DMSO) to the respective wells.
o Incubate for 15 minutes at room temperature.

o Initiate the reaction by adding 5 pL of a mix of biotinylated H3 peptide and SAM (at 2x the
final concentration).

e Enzymatic Reaction: Incubate the plate for 1 hour at room temperature.

e Detection:

[¢]

Add 5 pL of AlphaLISA Acceptor beads diluted in AlphaLISA buffer to stop the reaction.

[¢]

Incubate for 60 minutes at room temperature in the dark.

[e]

Add 10 pL of Streptavidin-coated Donor beads.

o

Incubate for 30 minutes at room temperature in the dark.

o Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm
and emission of 615 nm.

o Data Analysis: Calculate the IC50 value of MM-589 Tfa by plotting the AlphaLISA signal
against the logarithm of the inhibitor concentration and fitting the data to a four-parameter
logistic equation.

Click to download full resolution via product page
Caption: Workflow for the AlphaLISA MLL HMT Assay.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of MM-589 Tfa on leukemia cell lines. A
common method is the MTT or CellTiter-Glo assay, which measures metabolic activity as an
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indicator of cell viability.

Materials:

e Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

o MM-589 Tfa

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e 96-well clear or opaque-walled plates

o MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
o Plate reader (absorbance or luminescence)

Procedure:

e Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of culture medium.

o Compound Treatment: Add serial dilutions of MM-589 Tfa or vehicle control to the wells.
 Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
e Assay:

o For MTT assay: Add 10 pL of MTT reagent to each well and incubate for 4 hours. Add 100
uL of solubilization buffer and incubate overnight.

o For CellTiter-Glo® assay: Add 100 pL of CellTiter-Glo® reagent to each well, mix for 2
minutes, and incubate for 10 minutes at room temperature.

o Data Acquisition:
o MTT: Measure the absorbance at 570 nm.

o CellTiter-Glo®: Measure the luminescence.
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» Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the WDR5-MLL fusion protein interaction by
MM-589 Tfa in a cellular context.

Materials:
e Leukemia cells expressing an MLL fusion protein
o« MM-589 Tfa

o Co-IP Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 1 mM EDTA, with
protease and phosphatase inhibitors)

e Antibody against WDR5 or the MLL fusion protein (e.g., anti-FLAG if the fusion is tagged)
e Protein A/G magnetic beads

o SDS-PAGE and Western blotting reagents

Procedure:

o Cell Treatment and Lysis: Treat cells with MM-589 Tfa or vehicle for the desired time. Lyse
the cells in Co-IP Lysis Buffer.

e Immunoprecipitation:
o Pre-clear the cell lysates with protein A/G beads.
o Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

o Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein
complexes.

e Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific
binding proteins.
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o Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF
membrane, and probe with antibodies against WDR5 and the MLL fusion protein to assess

their co-precipitation.

Treat cells with
MM-589 Tfa

( Incubate with )
primary antibody

‘
(Add Protein A/G beads)
(Western Blot Analysis)
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Caption: Co-Immunoprecipitation Workflow.

Conclusion

MM-589 Tfa is a valuable tool for the investigation of MLL fusion protein biology and the
development of novel therapeutics for MLL-rearranged leukemias. Its high potency and
specificity for the WDR5-MLL interaction allow for the precise dissection of this critical
oncogenic pathway. The protocols provided herein offer a starting point for researchers to
utilize MM-589 Tfa in their studies to further understand the mechanisms of MLL-driven
leukemogenesis and to evaluate the efficacy of targeting the WDR5-MLL axis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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